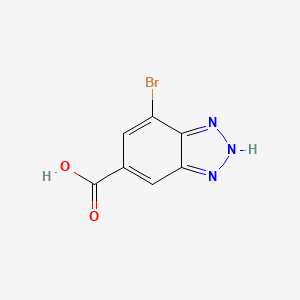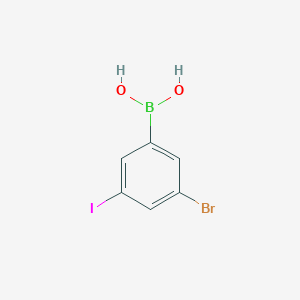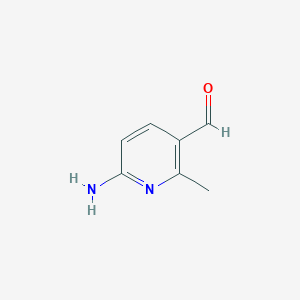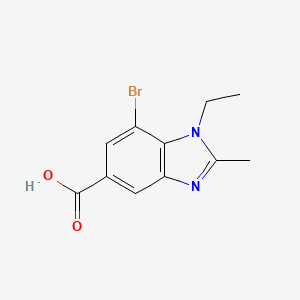
5-(Piperidin-4-yl)pyrimidin-2-ol dihydrochloride
Descripción general
Descripción
5-(Piperidin-4-yl)pyrimidin-2-ol dihydrochloride is a chemical compound with the CAS Number: 1803607-30-8 . It has a molecular weight of 252.14 .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H13N3O.2ClH/c13-9-11-5-8 (6-12-9)7-1-3-10-4-2-7;;/h5-7,10H,1-4H2, (H,11,12,13);2*1H . This indicates the molecular structure of the compound.
Aplicaciones Científicas De Investigación
Hybrid Catalysts in Medicinal Chemistry
Hybrid catalysts play a pivotal role in the synthesis of various pyrimidine scaffolds, including 5-(Piperidin-4-yl)pyrimidin-2-ol derivatives, which are crucial for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Recent studies have focused on synthetic pathways employing organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents to develop these scaffolds. Such advancements highlight the significance of hybrid catalysts in the development of lead molecules for therapeutic applications (Parmar, Vala, & Patel, 2023).
Neurotransmitter System Modulation
Research on the structural and functional aspects of the 5-HT1A receptor has revealed that certain pyrimidine derivatives, possessing functional groups such as piperazine, piperidine, and pyrimidine, demonstrate potential as antidepressants. These compounds modulate the release of serotonin and other neurotransmitters, suggesting that specific structural features of pyrimidine derivatives can provide a basis for developing clinical drugs for depression, including those related to 5-(Piperidin-4-yl)pyrimidin-2-ol (Wang et al., 2019).
Dipeptidyl Peptidase IV Inhibition
The inhibition of dipeptidyl peptidase IV (DPP IV), a target for the treatment of type 2 diabetes mellitus, has been linked to pyrimidine derivatives, including those related to piperidine and pyrimidine functional groups. Research on DPP IV inhibitors highlights the importance of these compounds in modulating glucose-dependent insulinotropic peptide (GIP) and glucagon-like peptide 1 (GLP-1), offering insights into the development of antidiabetic drugs (Mendieta, Tarragó, & Giralt, 2011).
Anti-inflammatory Applications
Substituted 1,2,3,4 tetrahydropyrimidine derivatives, potentially including structures similar to 5-(Piperidin-4-yl)pyrimidin-2-ol, have demonstrated in vitro anti-inflammatory activity. These compounds inhibit protein denaturation, indicating their potential as leads for anti-inflammatory drug development. This highlights the diverse therapeutic applications of pyrimidine derivatives beyond their traditional roles (Gondkar, Deshmukh, & Chaudhari, 2013).
Optical Sensors
Pyrimidine derivatives have been utilized as optical sensors due to their ability to form both coordination and hydrogen bonds, making them suitable for sensing applications. This functional versatility, along with their biological and medicinal applications, underscores the potential of pyrimidine derivatives, including those related to 5-(Piperidin-4-yl)pyrimidin-2-ol, in the development of novel sensing materials (Jindal & Kaur, 2021).
Propiedades
IUPAC Name |
5-piperidin-4-yl-1H-pyrimidin-2-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.2ClH/c13-9-11-5-8(6-12-9)7-1-3-10-4-2-7;;/h5-7,10H,1-4H2,(H,11,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVRRWIYXSNOKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CNC(=O)N=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Piperidin-4-yl)pyrimidin-2-ol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid](/img/structure/B1528194.png)


![Tert-butyl 4-[(2,6-difluorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B1528198.png)




![4-[2-(Benzyloxy)-4-fluorophenyl]-3-hydroxybenzoic acid](/img/structure/B1528207.png)

